Tert-butyl 4-bromomethanesulfonylpiperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-bromomethanesulfonylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a bromomethanesulfonyl group, and a piperazine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromomethanesulfonylpiperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and bromomethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of flow reactors allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromomethanesulfonylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethanesulfonyl group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The bromomethanesulfonyl group can be reduced to a methanesulfonyl group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The piperazine ring can undergo oxidation to form N-oxides using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used in solvents like acetonitrile or dichloromethane.
Major Products Formed
Substitution Reactions: Products include various substituted piperazine derivatives.
Reduction Reactions: Products include methanesulfonyl-substituted piperazine derivatives.
Oxidation Reactions: Products include N-oxides of piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-bromomethanesulfonylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: It is used in the development of biologically active compounds, including potential drug candidates.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-bromomethanesulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The bromomethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, modifying the activity of the target molecules. The piperazine ring can also interact with biological receptors, influencing their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Tert-butyl 4-bromomethanesulfonylpiperazine-1-carboxylate is unique due to the presence of the bromomethanesulfonyl group, which imparts distinct reactivity and allows for specific chemical modifications. This compound’s versatility in undergoing various chemical reactions makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
IUPAC Name |
tert-butyl 4-(bromomethylsulfonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrN2O4S/c1-10(2,3)17-9(14)12-4-6-13(7-5-12)18(15,16)8-11/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUKARQJVGPWEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443979-93-8 |
Source
|
Record name | tert-butyl 4-bromomethanesulfonylpiperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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